molecular formula C26H22N4O2 B11197395 N-benzyl-2-(3,4-dimethylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide

N-benzyl-2-(3,4-dimethylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide

Cat. No.: B11197395
M. Wt: 422.5 g/mol
InChI Key: PZHCZQNNHVGQFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-(3,4-dimethylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide (CAS 1251572-04-9) is a synthetic small molecule with a molecular weight of 422.48 g/mol and the molecular formula C₂₆H₂₂N₄O₂ . It belongs to the class of pyrazolo[4,3-c]quinoline derivatives, a nitrogen-containing heterocyclic scaffold recognized in medicinal chemistry for its potential as a versatile pharmacophore . The specific research applications and biological activity profile for this exact compound are an active area of scientific investigation. Researchers are exploring its potential based on the documented activities of structurally related N-heterocyclic compounds, which have shown a diverse range of properties, including antiviral activity against targets such as HIV-1 reverse transcriptase . This product is provided as a high-purity chemical tool to support basic research and drug discovery efforts. For Research Use Only. Not for diagnostic or personal use.

Properties

Molecular Formula

C26H22N4O2

Molecular Weight

422.5 g/mol

IUPAC Name

N-benzyl-2-(3,4-dimethylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide

InChI

InChI=1S/C26H22N4O2/c1-16-8-10-20(12-17(16)2)30-26(32)22-15-27-23-11-9-19(13-21(23)24(22)29-30)25(31)28-14-18-6-4-3-5-7-18/h3-13,15,29H,14H2,1-2H3,(H,28,31)

InChI Key

PZHCZQNNHVGQFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC=CC=C5)C

Origin of Product

United States

Preparation Methods

Friedländer Condensation

This method involves the condensation of 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine with substituted anilines under acidic conditions. For example, reaction with 3,4-dimethylaniline in the presence of phosphorus pentoxide yields the 2-(3,4-dimethylphenyl) substituent. Key steps include:

  • Cyclization : Heating at 120–140°C in toluene for 8–12 hours.

  • Yield : 65–78%.

Vilsmeier–Haack Reaction

A one-pot synthesis using DMF/POCl3 to form the quinoline backbone. This method is efficient for introducing electron-withdrawing groups at position 8.

  • Conditions : Reflux in DMF/POCl3 (1:2 v/v) for 6 hours.

  • Intermediate : 8-Chlorocarbonyl derivative, which is subsequently amidated.

Introduction of the 3-Oxo Group

The 3-oxo functionality is introduced via oxidation or keto-enol tautomerization :

Oxidation of Pyrazoline Precursors

  • Reagent : KMnO4 in alkaline medium (e.g., 10% NaOH).

  • Conditions : Stirring at 60°C for 3 hours, yielding 85–90% conversion.

Direct Cyclization with Keto-Intermediates

Using β-keto esters or β-diketones in cyclocondensation reactions with hydrazines. For example:

  • Reactants : Ethyl 3-oxobutanoate and phenylhydrazine.

  • Yield : 72%.

Functionalization at Position 8: Carboxamide Installation

The 8-carboxamide group is introduced via carboxylic acid activation followed by amidation:

Carboxylic Acid Synthesis

  • Hydrolysis : Treatment of 8-cyano or 8-ester derivatives with concentrated HCl/H2SO4 (1:1) at 100°C.

  • Intermediate : 8-Carboxylic acid (confirmed by IR: 1705 cm⁻¹).

Amidation with Benzylamine

  • Coupling Agent : EDCl/HOBt or DCC in DMF.

  • Conditions : Room temperature, 12–24 hours, yielding 80–88%.

N-Benzylation and Final Derivatization

The N-benzyl group is introduced via alkylation or Ullmann coupling :

Alkylation of Secondary Amines

  • Reagent : Benzyl bromide in the presence of K2CO3.

  • Solvent : Acetonitrile, 60°C, 6 hours.

  • Yield : 70–75%.

Transition-Metal Catalyzed Coupling

  • Catalyst : CuI/1,10-phenanthroline.

  • Conditions : DMF, 100°C, 12 hours.

Optimization and Purification

Chromatographic Purification

  • Stationary Phase : Silica gel (60–120 mesh).

  • Eluent : Hexane/ethyl acetate (3:1 to 1:2).

Crystallization

  • Solvent : Ethanol/water (7:3).

  • Purity : >98% (HPLC).

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)Purity (%)Cost Efficiency
Friedländer CondensationCyclization65–7895Moderate
Vilsmeier–HaackOne-pot synthesis70–8297High
Transition-Metal CouplingN-Benzylation70–7593Low

Challenges and Solutions

  • Regioselectivity : Use of bulky directing groups (e.g., tert-butyl) to control substitution patterns.

  • Oxidation Side Reactions : Employing TEMPO as a radical scavenger to prevent over-oxidation.

  • Scale-Up Issues : Continuous flow synthesis improves reproducibility (patent CN103012397A).

Recent Advances

  • Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 30 minutes (yield: 82%).

  • Enzymatic Amidations : Lipase-catalyzed reactions enhance stereochemical control .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(3,4-dimethylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include various substituted pyrazoloquinoline derivatives, which may exhibit different chemical and biological properties .

Scientific Research Applications

N-benzyl-2-(3,4-dimethylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-benzyl-2-(3,4-dimethylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Features :

  • Core: 2-pyrazoline (a five-membered ring with two adjacent nitrogen atoms).
  • Substituents: 3,4-dimethylphenyl at N1, phenyl at C3, and alkoxyphenyl (methoxy or ethoxy) at C3.

Key Data :

Property 1h (Methoxy) 2h (Ethoxy) Target Compound
Yield 80% 85% Not reported
Melting Point (°C) 120–124 102–106 Not reported
Rf Value 0.88 0.85 Not applicable
IR (C=O stretch, cm⁻¹) 1682 1685 Likely ~1680–1690
Notable NMR Signals δ 3.75 (-OCH₃) δ 4.02 (-OCH₂CH₃) δ ~7.3–7.4 (benzyl)

Comparison :

  • The alkoxy groups in 1h–2h improve solubility compared to the target’s 3,4-dimethylphenyl substituent, which may enhance lipophilicity .

Pyrazolo[4,3-c]pyridine Derivative (7f from )

Structural Features :

  • Core: Pyrazolo[4,3-c]pyridine (smaller aromatic system vs. quinoline).
  • Substituents: Phenyl at C2, quinolin-3-yl at C5, and ethyl ester at C5.

Key Data :

Property 7f Target Compound
Melting Point (°C) 248–251 Not reported
Yield 84% Not reported
Elemental Analysis (C%) 70.09 (Found) ~75–80 (Estimated)
Functional Groups Ester (-COOEt) Carboxamide (-CONH)

Comparison :

  • The pyridine core in 7f lacks the extended conjugation of the quinoline moiety in the target compound, likely reducing π-π stacking capacity .
  • The ethyl ester in 7f may confer higher metabolic liability compared to the target’s benzyl carboxamide, which is more resistant to hydrolysis .

Pyrazolo[4,3-c]quinoline Carboxamide Analogs (–4)

Compound :

  • N-[(2,4-dimethoxyphenyl)methyl]-2-(4-ethylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide
  • Key Differences: 2-(4-ethylphenyl) vs. 2-(3,4-dimethylphenyl): The ethyl group may reduce steric hindrance compared to dimethyl substituents. N-(2,4-dimethoxyphenyl)methyl vs.

Compound :

  • N-(1,3-benzodioxol-5-ylmethyl)-7-methoxy-2-oxo-8-(pentyloxy)-1,2-dihydroquinoline-3-carboxamide
  • Key Differences: Benzodioxole substituent: Increases electron density and oxidation resistance.

Biological Activity

N-benzyl-2-(3,4-dimethylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C20H20N4O2\text{C}_{20}\text{H}_{20}\text{N}_4\text{O}_2

Key Features:

  • Molecular Weight: 348.40 g/mol
  • IUPAC Name: this compound

Anticancer Activity

Research indicates that N-benzyl derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines. The specific mechanism often involves the inhibition of key enzymes involved in cancer progression.

  • Cell Line Studies:
    • In vitro studies on human colon cancer (HT29) and prostate cancer (DU145) cell lines demonstrated that similar pyrazoloquinoline derivatives significantly reduced cell viability and induced apoptosis through mitochondrial pathways .
    • Molecular docking studies suggest strong interactions with epidermal growth factor receptor (EGFR), a critical target in cancer therapy .

Antiviral Properties

N-benzyl derivatives have also been investigated for their antiviral activity. Pyrazolo[4,3-c]quinolines have shown efficacy against viruses by disrupting viral replication processes.

  • Mechanism of Action:
    • Compounds in this class may inhibit viral enzymes or interfere with viral entry into host cells. For example, certain derivatives were found to exhibit antiviral activity against influenza A and B viruses at nanomolar concentrations .

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

StudyCell Line/ModelActivity ObservedReference
1HT29 (Colon Cancer)Significant reduction in cell viability
2DU145 (Prostate Cancer)Induction of apoptosis
3Influenza Virus ModelInhibition of viral replication at low concentrations

Mechanistic Insights

The compound's biological activity is often attributed to its ability to interact with various cellular targets:

  • Enzyme Inhibition: Many derivatives inhibit enzymes such as kinases involved in signaling pathways critical for tumor growth.
  • Apoptosis Induction: Compounds can trigger apoptotic pathways in cancer cells by modulating mitochondrial function.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-benzyl-2-(3,4-dimethylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the pyrazolo[4,3-c]quinoline core via cyclocondensation of substituted hydrazines with ketone precursors under reflux conditions (e.g., ethanol or DMF as solvents) .
  • Step 2 : Introduction of the 3,4-dimethylphenyl group via nucleophilic substitution or Suzuki-Miyaura coupling, requiring palladium catalysts and aryl halides .
  • Step 3 : Carboxamide functionalization at position 8 using benzylamine derivatives in the presence of coupling agents like EDCI/HOBt .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization .

Q. Which analytical techniques are critical for structural characterization?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions and regioselectivity (e.g., distinguishing pyrazolo N-methyl vs. quinoline protons) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identification of carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .

Q. What solubility and stability profiles are expected for this compound?

  • Methodological Answer :

  • Solubility : Moderately soluble in DMSO or DMF, insoluble in water. Pre-solubilize in DMSO for biological assays (≤1% v/v) .
  • Stability : Store at –20°C under inert gas (N2/Ar). Degradation occurs under prolonged light exposure or acidic/basic conditions (>pH 9) .

Advanced Research Questions

Q. How can reaction yields be optimized for the pyrazoloquinoline core formation?

  • Methodological Answer :

  • Catalyst Screening : Test Pd(PPh3)4 vs. CuI for cross-coupling efficiency .
  • Solvent Effects : Compare DMF (polar aprotic) vs. toluene (non-polar) for cyclization kinetics .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 24 hrs) while maintaining >80% yield .
  • Monitoring : Use TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) or HPLC (C18 column, acetonitrile/water gradient) .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Assay Standardization : Replicate experiments using identical cell lines (e.g., HepG2 vs. MCF-7) and protocols (e.g., MTT vs. resazurin assays) .
  • Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from compound degradation .
  • Target Engagement Studies : Employ SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to validate direct target binding .

Q. What strategies enhance selectivity for biological targets?

  • Methodological Answer :

  • Molecular Docking : Modify the benzyl or dimethylphenyl groups to reduce off-target interactions (e.g., with CYP450 enzymes) .
  • Proteomic Profiling : Use affinity chromatography coupled with LC-MS/MS to identify unintended binding partners .
  • Isosteric Replacement : Replace the carboxamide with sulfonamide or urea to alter H-bonding patterns .

Q. How to design structure-activity relationship (SAR) studies for this scaffold?

  • Methodological Answer :

  • Core Modifications : Synthesize analogs with varied substituents at positions 2 (e.g., halogen vs. alkyl) and 8 (e.g., ester vs. amide) .
  • Bioisosteres : Replace the pyrazolo ring with triazolo or imidazo groups to assess activity retention .
  • 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electronic properties with IC50 values .

Q. What are the challenges in assessing in vivo pharmacokinetics?

  • Methodological Answer :

  • Bioavailability : Improve oral absorption via nanoformulation (e.g., PLGA nanoparticles) or prodrug strategies (e.g., ester derivatization) .
  • Metabolite Identification : Use LC-HRMS to detect phase I/II metabolites in plasma .
  • Toxicity Screening : Conduct acute toxicity studies in rodents (OECD 423) with histopathology and serum biochemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.